Hexadecasphingosine

Description

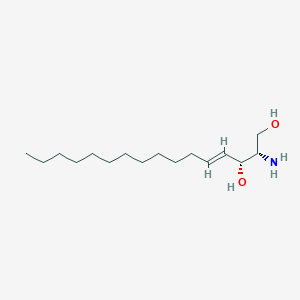

Hexadecasphingosine (HMDB0242181) is a 16-carbon sphingoid base belonging to the sphingosines sub-pathway of lipids. Its chemical formula is C₁₆H₃₃NO₂, with an IUPAC name of (2S,3R,4E)-2-aminohexadec-4-ene-1,3-diol . Structurally, it features a 16-carbon chain, a single double bond at the 4E position, and hydroxyl/amine groups at positions 1, 3, and 2, respectively. As a component of sphingomyelin, it plays roles in lipid metabolism and has been associated with cardiovascular diseases . Studies highlight its reduced levels in Non-Hispanic Black women compared to Non-Hispanic White women, suggesting racial disparities in lipid metabolism .

Properties

IUPAC Name |

(E,2S,3R)-2-aminohexadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)15(17)14-18/h12-13,15-16,18-19H,2-11,14,17H2,1H3/b13-12+/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUSGZZCQZACPT-YYZTVXDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sphingosine (d16:1) is synthesized through a series of enzymatic reactions. The process begins with the condensation of myristoyl-CoA and serine, catalyzed by serine palmitoyltransferase long-chain base subunit 3 (SPTLC3). This reaction produces 3-ketosphinganine, which is then reduced to dihydrosphingosine. Finally, dihydrosphingosine is desaturated to form sphingosine (d16:1) .

Industrial Production Methods: Industrial production of sphingosine (d16:1) typically involves the extraction and purification of the compound from natural sources, such as animal tissues. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and quality of the final product .

Types of Reactions:

Phosphorylation: Sphingosine (d16:1) can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate.

Hydrolysis: Sphingosine (d16:1) can be hydrolyzed to produce fatty acids and other metabolites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Phosphorylation: Sphingosine kinases are the primary enzymes involved in the phosphorylation process.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of sphingosine (d16:1).

Major Products:

Sphingosine-1-phosphate: Formed through phosphorylation.

Fatty acids and metabolites: Produced through hydrolysis.

Scientific Research Applications

Cancer Research

Hexadecasphingosine has been implicated in the modulation of cancer cell metabolism and signaling pathways. Research indicates that sphingolipids, including this compound, play crucial roles in cancer progression and therapy resistance.

-

Case Study: Hepatocellular Carcinoma

A study characterized the lipid metabolism alterations in hepatocellular carcinoma (HCC) patients, revealing significant changes in sphingolipid profiles, including elevated levels of this compound. This elevation correlated with specific tumor characteristics and could serve as a potential biomarker for HCC prognosis and treatment response . -

Mechanistic Insights

This compound has been shown to influence apoptosis and cell proliferation in cancer cells. Its role in modulating sphingolipid metabolism can affect the balance between cell survival and death, making it a target for therapeutic strategies aimed at enhancing the efficacy of existing treatments .

Metabolic Studies

This compound is also being studied for its role in lipid metabolism and its implications for metabolic disorders.

-

Dietary Influence on Lipid Metabolism

A study on dietary methionine supplementation in pigs demonstrated that this compound levels were significantly altered in response to different dietary treatments. This suggests that this compound could be a useful biomarker for assessing dietary impacts on lipid metabolism . -

Sphingolipid Metabolism Alterations

Research indicates that this compound levels are influenced by various dietary components, which can modulate sphingolipid metabolism pathways. This modulation may have implications for understanding obesity-related metabolic disorders .

Toxicology

This compound is being investigated for its role in toxicometabolomics, particularly concerning the resistance mechanisms of pests to environmental toxins.

- Case Study: Western Corn Rootworm

An untargeted metabolomics analysis revealed that this compound levels were altered in resistant versus susceptible strains of western corn rootworm when exposed to Bt toxins. This finding highlights the potential of this compound as a biomarker for understanding resistance mechanisms in agricultural pests .

Pharmacological Applications

The pharmacological properties of this compound are being explored for potential therapeutic applications.

- Sphingolipid Signaling Pathways

This compound is involved in various signaling pathways that regulate inflammation and immune responses. Its modulation could potentially lead to therapeutic strategies for inflammatory diseases and conditions associated with dysregulated immune responses .

Data Table: Summary of Research Findings on this compound

| Study Focus | Key Findings | Implications |

|---|---|---|

| Cancer Research | Elevated levels correlate with HCC tumor characteristics | Potential biomarker for prognosis |

| Dietary Impact | Altered levels due to dietary methionine supplementation | Biomarker for lipid metabolism assessment |

| Toxicology | Changes in resistant pests' metabolome upon toxin exposure | Understanding resistance mechanisms |

| Pharmacology | Involvement in signaling pathways affecting inflammation | Potential therapeutic target |

Mechanism of Action

Sphingosine (d16:1) exerts its effects through various molecular targets and pathways:

Protein Kinase C Inhibition: Sphingosine (d16:1) inhibits protein kinase C, which is involved in regulating cell growth and differentiation.

Sphingosine-1-phosphate Receptors: Sphingosine (d16:1) can be converted to sphingosine-1-phosphate, which binds to specific G-protein-coupled receptors to regulate cellular processes such as cell migration, angiogenesis, and immune cell trafficking.

Comparison with Similar Compounds

Hexadecasphingosine vs. Sphingosine (d18:1)

Sphingosine (d18:1) , the most well-studied sphingoid base, has an 18-carbon chain with a double bond at the 4E position. Key differences include:

- Chain Length : this compound (C16) is two carbons shorter than sphingosine (C18).

- Metabolic Roles : Sphingosine (d18:1) is a primary precursor for ceramide synthesis and apoptosis signaling, whereas this compound’s shorter chain may limit its incorporation into complex sphingolipids like ceramides .

- Biological Significance : In a mouse model of metabolic dysfunction-associated steatotic liver disease (MASLD), this compound showed a fold change of 0.36 (p=0.0011), significantly lower than sphingosine (d18:1) (fold change=0.57, p<0.0001), suggesting distinct regulatory roles in hepatic ceramide metabolism .

This compound vs. Heptadecasphingosine (d17:1)

Heptadecasphingosine (d17:1) has a 17-carbon chain, intermediate between this compound and sphingosine.

- Structural Impact : The odd-numbered chain length of d17:1 may influence membrane fluidity and enzyme specificity compared to even-numbered chains like C16 or C16.

- Metabolomic Data: In the same MASLD study, heptadecasphingosine exhibited a fold change of 0.55 (p=0.0011), less pronounced than this compound, indicating chain-length-dependent effects on lipid homeostasis .

This compound vs. Hexadecasphinganine (d16:0)

Hexadecasphinganine (d16:0) is the saturated counterpart of this compound, lacking the 4E double bond.

- Quantitative Differences : In metabolomic profiles, hexadecasphinganine (d16:0) showed a fold change of 0.66 (p=0.78) in MASLD, contrasting with the more significant reduction in this compound (0.36), highlighting the functional importance of unsaturation .

Functional and Clinical Implications

- Lipid Metabolism : this compound’s shorter chain may limit its utility in forming long-chain ceramides but could enhance specificity in signaling pathways .

- Disease Associations : Lower levels of this compound correlate with racial disparities in cardiovascular risk , while its depletion in MASLD suggests a protective role against hepatic lipid accumulation .

Comparative Data Table

| Compound | Chain Length | Double Bond | Fold Change (MASLD) | p-Value | Key Function |

|---|---|---|---|---|---|

| This compound | C16 | 4E | 0.36 | 0.0011 | Ceramide regulation, CVD link |

| Sphingosine (d18:1) | C18 | 4E | 0.57 | <0.0001 | Apoptosis, ceramide synthesis |

| Heptadecasphingosine | C17 | 4E | 0.55 | 0.0011 | Intermediate lipid signaling |

| Hexadecasphinganine | C16 | None | 0.66 | 0.78 | Membrane structure |

Biological Activity

Hexadecasphingosine, also known as sphinganine or d-erythro-sphingosine, is a long-chain base that plays a significant role in the sphingolipid metabolism pathway. This compound is crucial for various biological processes, including cell signaling, apoptosis, and inflammation. The following sections will explore its biological activity, mechanisms of action, and implications in health and disease.

Overview of this compound

This compound is synthesized from serine and palmitoyl-CoA through a series of enzymatic reactions involving serine palmitoyltransferase and ceramide synthase. It serves as a precursor for more complex sphingolipids, including ceramides and sphingomyelin. Its biological functions are mediated through its interaction with specific receptors and enzymes, influencing cellular processes such as growth, survival, and apoptosis.

Biological Functions

1. Cell Signaling:

this compound is involved in the regulation of several signaling pathways. It can modulate the activity of protein kinases and phosphatases, affecting cell proliferation and survival. For instance, it has been shown to activate protein kinase C (PKC), which plays a role in various cellular responses including differentiation and apoptosis .

2. Apoptosis:

The compound is implicated in the induction of apoptosis. Elevated levels of this compound can lead to increased ceramide production, which is known to promote apoptotic signaling pathways. Studies have demonstrated that ceramide generated from sphinganine contributes to cell death in response to chemotherapeutic agents like daunorubicin .

3. Inflammation:

this compound is also involved in inflammatory responses. It can influence the release of pro-inflammatory cytokines and modulate immune cell functions. For example, it has been observed to enhance the secretion of IL-1β from monocytes through mechanisms involving membrane blebbing .

This compound exerts its effects through several mechanisms:

- Receptor Activation: It interacts with sphingosine-1-phosphate (S1P) receptors, leading to various intracellular responses that promote cell survival or apoptosis depending on the context.

- Enzymatic Pathways: this compound can be phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule that regulates vascular integrity and angiogenesis . Conversely, it can also be converted to ceramide, which has pro-apoptotic effects.

- Extracellular Vesicle Release: Recent studies indicate that this compound influences the biogenesis and release of extracellular vesicles (EVs), which are crucial for intercellular communication and can carry bioactive lipids that affect neighboring cells .

Case Studies

Case Study 1: Cancer Research

In cancer biology, this compound has been investigated for its role in regulating tumor growth and apoptosis. A study highlighted that increasing levels of sphingolipids, including this compound, could inhibit the proliferation of multiple myeloma cells (KMS-11) with an IC50 value of 15.2 ± 4 μM . This suggests potential therapeutic applications in targeting sphingolipid metabolism for cancer treatment.

Case Study 2: Cardiovascular Health

Research has shown that sphinganine levels correlate with cardiovascular health markers. Elevated this compound levels were associated with improved endothelial function and reduced inflammation in vascular tissues, indicating its protective role against cardiovascular diseases .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Cell Signaling | PKC Activation | Regulates growth and differentiation |

| Apoptosis | Ceramide Production | Induces programmed cell death |

| Inflammation | Cytokine Release | Modulates immune responses |

| Extracellular Vesicles | EV Biogenesis | Influences intercellular communication |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.